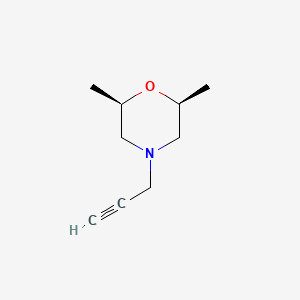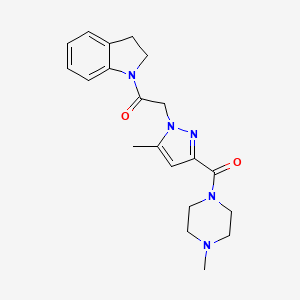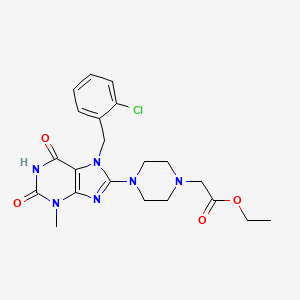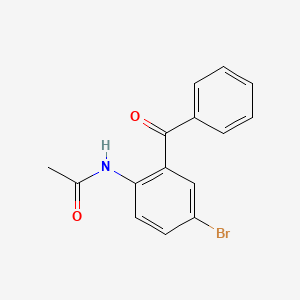![molecular formula C16H14FNO5S B2471979 N-([2,2'-bifuran]-5-ylméthyl)-3-fluoro-4-méthoxybenzènesulfonamide CAS No. 2034339-15-4](/img/structure/B2471979.png)
N-([2,2'-bifuran]-5-ylméthyl)-3-fluoro-4-méthoxybenzènesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-([2,2’-bifuran]-5-ylmethyl)-3-fluoro-4-methoxybenzenesulfonamide is a complex organic compound that features a bifuran moiety linked to a benzenesulfonamide group
Applications De Recherche Scientifique
N-([2,2’-bifuran]-5-ylmethyl)-3-fluoro-4-methoxybenzenesulfonamide has several scientific research applications:
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,2’-bifuran]-5-ylmethyl)-3-fluoro-4-methoxybenzenesulfonamide typically involves multiple steps. One common approach is the coupling of a bifuran derivative with a benzenesulfonamide precursor. The reaction conditions often include the use of microwave-assisted synthesis to enhance reaction rates and yields . Effective coupling reagents such as DMT/NMM/TsO− or EDC are employed to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, solvent, and reagent concentrations to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques like crystallization or flash chromatography can further enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
N-([2,2’-bifuran]-5-ylmethyl)-3-fluoro-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The bifuran moiety can be oxidized to form corresponding furan derivatives.
Reduction: The sulfonamide group can be reduced under specific conditions.
Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the bifuran moiety can yield furan-2-carboxylic acid derivatives, while substitution reactions can produce various substituted benzenesulfonamides .
Mécanisme D'action
The mechanism of action of N-([2,2’-bifuran]-5-ylmethyl)-3-fluoro-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The bifuran moiety can engage in π-π stacking interactions, while the sulfonamide group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biochemical and physiological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Furandicarboxylic Acid: A versatile furanic building block used in polymer applications.
Bifuran Diesters: Used as monomers for high-performance bioplastics.
Uniqueness
N-([2,2’-bifuran]-5-ylmethyl)-3-fluoro-4-methoxybenzenesulfonamide is unique due to its combination of a bifuran moiety with a fluorinated benzenesulfonamide group. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Propriétés
IUPAC Name |
3-fluoro-N-[[5-(furan-2-yl)furan-2-yl]methyl]-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FNO5S/c1-21-14-7-5-12(9-13(14)17)24(19,20)18-10-11-4-6-16(23-11)15-3-2-8-22-15/h2-9,18H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYFSYWRVLMIOHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=C(O2)C3=CC=CO3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-chloro-6-fluorophenyl)-N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}acetamide](/img/structure/B2471900.png)
![3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B2471902.png)
![N-(1-cyano-1-cyclopropylethyl)-2-[methyl(2,2,2-trifluoro-1-phenylethyl)amino]acetamide](/img/structure/B2471905.png)



![Stannane, bis[(2-ethyl-1-oxohexyl)oxy]bis(1-methylethoxy)-(9CI)](/img/structure/B2471910.png)
![2-[(4-bromophenyl)sulfanyl]-1-methyl-5-nitro-1H-indole-3-carbaldehyde](/img/structure/B2471911.png)
![5-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B2471912.png)



